molecular formula C9H12N2O4 B12883534 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid CAS No. 143469-03-8

4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid

Cat. No.: B12883534
CAS No.: 143469-03-8
M. Wt: 212.20 g/mol
InChI Key: FWMUCWSCXQOOHI-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid is a synthetic heterocyclic building block designed for medicinal chemistry and drug discovery research. Compounds featuring the 1,2-oxazole (isoxazole) scaffold are of significant interest in the development of pharmacologically active substances, as this core structure is found in various neuroactive compounds and receptor agonists . This molecule integrates a 1,2-oxazole ring with a flexible amino butanoic acid linker, making it a valuable precursor for the synthesis of novel chemical libraries. The primary research applications of this compound stem from its role as an amino acid-like building block. It is suitable for insertion into peptide-like structures to create heterocyclic peptides, a strategy used to modulate the physicochemical and biological properties of bioactive molecules . Furthermore, such functionalized heterocycles are highly relevant for constructing DNA-encoded chemical libraries, which are powerful tools for identifying potent ligands for protein targets in high-throughput screening campaigns . Researchers can utilize this compound to explore new chemical space in the quest for inhibitors and modulators of biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

143469-03-8

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid

InChI

InChI=1S/C9H12N2O4/c1-6-7(5-11-15-6)9(14)10-4-2-3-8(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13)

InChI Key

FWMUCWSCXQOOHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

Step Reaction Conditions Notes
1 Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride 75–150 °C Forms ethyl ethoxymethyleneacetoacetic ester intermediate
2 Cyclization with hydroxylamine sulfate in presence of sodium acetate −20 to 10 °C Yields ethyl-5-methylisoxazole-4-carboxylate
3 Hydrolysis with strong acid (e.g., HCl) Ambient to reflux Produces 5-methylisoxazole-4-carboxylic acid
4 Conversion to acid chloride using thionyl chloride 0–50 °C Generates 5-methylisoxazole-4-carbonyl chloride

This sequence is well-documented in patent literature and peer-reviewed articles, emphasizing the importance of temperature control and purification steps to obtain high-purity intermediates suitable for further coupling reactions.

Preparation of the Amino Acid Component: 4-Aminobutanoic Acid Derivative

The amino acid moiety, 4-aminobutanoic acid (also known as gamma-aminobutyric acid), is commercially available or can be synthesized via standard amino acid synthetic routes. Protection of the amino group (e.g., Boc-protection) may be employed to improve selectivity during coupling.

Coupling to Form 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic Acid

The final step involves the formation of an amide bond between the 5-methylisoxazole-4-carbonyl chloride and the amino group of 4-aminobutanoic acid.

Typical Coupling Procedure

Reagents Conditions Outcome
5-methylisoxazole-4-carbonyl chloride + 4-aminobutanoic acid 0–50 °C, presence of amine base (e.g., triethylamine) Formation of 4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid
  • The acid chloride is reacted with the amino acid in an inert solvent (e.g., dichloromethane or tetrahydrofuran).
  • A base is used to neutralize the HCl generated and drive the reaction to completion.
  • The product is isolated by standard workup and purification techniques such as recrystallization or chromatography.

Alternative Synthetic Approaches and Optimization

Recent studies have explored alternative methods to improve yields and selectivity:

  • Use of β-enamino ketoesters as precursors for regioselective synthesis of 1,2-oxazole-4-carboxylates, which can be further functionalized to amino acid-like building blocks.
  • One-pot cyclodehydration methods for oxazolone intermediates, which may be adapted for isoxazole derivatives, using reagents like ethyl chloroformate and bases such as 4-methylmorpholine.
  • Palladium-catalyzed reactions for selective functionalization of oxazole rings, potentially enabling late-stage modifications.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents/Conditions Yield/Notes
1 Ethyl ethoxymethyleneacetoacetic ester Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C High yield, crude mixture requires purification
2 Ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate, sodium acetate, −20 to 10 °C Efficient cyclization, regioselective
3 5-Methylisoxazole-4-carboxylic acid Acid hydrolysis Crystallization improves purity
4 5-Methylisoxazole-4-carbonyl chloride Thionyl chloride, 0–50 °C Reactive intermediate for amide coupling
5 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid Coupling with 4-aminobutanoic acid, base, inert solvent Moderate to high yield, purification required

Research Findings and Analytical Characterization

  • NMR Spectroscopy : Characteristic signals for the 1,2-oxazole ring carbons and protons are observed in ^1H and ^13C NMR spectra, confirming ring formation and substitution patterns.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis.
  • X-ray Crystallography : Single-crystal X-ray diffraction has been used to unambiguously confirm the structure of related 1,2-oxazole amino acid derivatives.
  • Chiral HPLC : Used to assess enantiomeric purity when chiral amino acid derivatives are involved.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids or ketones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

4-(5-methylisoxazole-4-carboxamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituents : The target compound lacks the halogenated (e.g., chloroethyl) or polyhydroxyethyl groups seen in bendamustine analogs, which are critical for DNA alkylation in anticancer activity.
  • Molecular Weight : The target compound’s lower molecular weight (211.20 vs. 295.77–339.82) suggests improved bioavailability and tissue penetration.

Physicochemical and Pharmacopeial Standards

Property 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid Bendamustine Hydrochloride Bendamustine Related Compound C
Water Content Not reported NMT 1.0% Not specified
Bacterial Endotoxins Not reported <0.5 USP EU/mg Not specified
Microbial Limits Not reported ≤10³ CFU/g (aerobic) Not specified

Implications :

  • The absence of pharmacopeial data for the target compound highlights the need for rigorous purity testing akin to bendamustine standards (e.g., endotoxin limits <0.5 USP EU/mg).
  • The carboxylic acid group in both the target compound and bendamustine derivatives suggests comparable solubility profiles in buffered aqueous solutions.

Mechanistic and Pharmacological Contrasts

  • Bendamustine Hydrochloride: A nitrogen mustard alkylating agent, its bis(2-hydroxyethyl)amino group facilitates DNA crosslinking, while the benzimidazole core enhances intercalation .
  • 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic Acid: The oxazole ring lacks the nucleophilic sites required for alkylation.

Biological Activity

4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.

  • Molecular Formula : C9H12N2O4
  • Molecular Weight : 212.203 g/mol
  • CAS Number : 143469-03-8

Synthesis

The synthesis of 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid derivatives with butanoic acid derivatives under controlled conditions. This process may include steps such as acylation and cyclization to achieve the desired structure.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of oxazole derivatives, including 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid. The compound has shown promising results against various bacterial strains.

Compound MIC (µg/mL) Target Organisms
4b62.5Bacillus subtilis, Staphylococcus aureus, Escherichia coli
2>500Enterococcus faecium

The minimum inhibitory concentration (MIC) values indicate that compound 4b exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Antibiofilm Activity

In addition to its antimicrobial properties, the compound has been assessed for its ability to inhibit biofilm formation. While some derivatives showed limited antibiofilm activity, further modifications could enhance this property .

The mechanism by which 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid exerts its biological effects involves interaction with specific molecular targets within microbial cells. The oxazole ring structure may facilitate binding to enzymes or receptors involved in essential cellular processes, leading to inhibition of growth or biofilm formation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various oxazole derivatives for their antimicrobial and antibiofilm activities. The results indicated that modifications to the phenyl moiety significantly influenced biological activity .
  • Toxicity Assessment : The toxicity of synthesized compounds was also assessed using Daphnia magna as a model organism. The findings suggested that while some compounds exhibited low toxicity, others required further optimization to reduce adverse effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid?

  • Methodological Answer : A two-step approach is typically employed:

Synthesis of 5-Methyl-1,2-oxazole-4-carbonyl chloride : React 5-methyl-1,2-oxazole-4-carboxylic acid (e.g., via thionyl chloride or oxalyl chloride) to generate the acyl chloride intermediate.

Amide Coupling : React the acyl chloride with 4-aminobutanoic acid under basic conditions (e.g., using DCM as solvent and triethylamine as a base). Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

  • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via 1^1H NMR (δ ~2.4 ppm for methyl group, δ ~8.1 ppm for oxazole protons) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test polar solvents (e.g., DMSO, aqueous buffers at pH 7.4) due to the compound’s carboxylic acid and amide groups. For low solubility, consider salt formation (e.g., sodium or potassium salts) .
  • Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C). Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the oxazole ring (e.g., substituent position, methyl group replacement) or the butanoic acid chain (e.g., branching, length variation). For example, compare with 4-[(3-hydroxy-4-methylbenzoyl)amino]butanoic acid (CAS-related analog) to assess pharmacophore contributions .
  • Biological Testing : Use assays targeting enzymes or receptors (e.g., kinase inhibition, GPCR binding). Include positive controls like 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}propanoic acid (see ) to benchmark activity .
    • Data Interpretation : Apply multivariate analysis to correlate structural descriptors (e.g., logP, PSA) with activity. Tools like CoMFA or molecular docking can predict binding modes .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., buffer ionic strength, cell line authenticity) using standardized protocols. For example, discrepancies in antioxidant activity might arise from differing DPPH assay setups .
  • Computational Validation : Perform MD simulations to assess target-ligand stability or DFT calculations to evaluate electronic effects of substituents (e.g., oxazole methyl group’s impact on electron density) .

Data Analysis & Technical Challenges

Q. How should researchers handle conflicting spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H/13^13C NMR, IR (amide I band ~1650 cm1^{-1}), and HRMS. For ambiguous signals (e.g., overlapping oxazole protons), use 2D NMR (COSY, HSQC) .
  • Reference Standards : Compare with spectral data of structurally related compounds, such as 4-(phenylthio)butanoic acid (see ) or 4-oxo-4-(propylamino)butanoic acid () .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for acyl chloride formation to enhance safety and yield. For amide coupling, replace traditional bases with polymer-supported reagents to simplify purification .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real time .

Application in Drug Development

Q. How can this compound be integrated into peptide-mimetic drug design?

  • Methodological Answer :

  • Backbone Modification : Replace natural amino acids (e.g., glutamic acid) with 4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid to enhance metabolic stability. Use SPPS (Solid-Phase Peptide Synthesis) with Fmoc-protected intermediates (see for Fmoc-alanine analogs) .
  • Biological Evaluation : Test proteolytic resistance using pepsin/trypsin assays and compare with control peptides containing standard amino acids .

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